Clorhidrato de bupivacaína

Descripción general

Descripción

- Cuando se administra como un bloqueo nervioso, se inyecta alrededor del nervio que irriga el área objetivo o en el espacio epidural del canal espinal. También se puede mezclar con epinefrina para prolongar su efecto.

- La bupivacaína comienza a actuar en 15 minutos y generalmente dura de 2 a 8 horas .

Bupivacaína: es un medicamento anestésico utilizado para disminuir la sensación en áreas específicas. Pertenece al grupo de anestésicos locales amida.

Aplicaciones Científicas De Investigación

Medicina: La bupivacaína se utiliza ampliamente en la anestesia epidural durante el parto y el manejo del dolor posoperatorio.

Odontología: Sirve como anestésico local para procedimientos dentales.

Investigación: Los científicos estudian su farmacocinética, seguridad y nuevas formulaciones.

Mecanismo De Acción

- La bupivacaína bloquea los canales de sodio en las membranas nerviosas, evitando los impulsos nerviosos e inhibiendo las señales de dolor.

- Actúa localmente, reduciendo la sensación sin afectar la conciencia.

Análisis Bioquímico

Biochemical Properties

Bupivacaine Hydrochloride acts as a surfactant molecule possessing both hydrophilic and lipophilic properties . It is employed as a sodium channel blocker, local anesthetic, and cyclic adenosine monophosphate (cAMP) production inhibitor . It interacts with enzymes such as cholinesterase (EC 3.1.1.8) and calcium-transporting ATPase (EC 3.6.3.8), inhibiting their activity .

Cellular Effects

Bupivacaine Hydrochloride blocks the generation and conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve . This influences cell function by preventing membrane depolarization, nerve excitation, and propagation of nociceptive signals .

Molecular Mechanism

The molecular mechanism of Bupivacaine Hydrochloride involves blocking cell membrane sodium channels on neurons, thus preventing membrane depolarization, nerve excitation, and propagation of nociceptive signals . This blockade is achieved by decreasing the neuronal membrane’s permeability to sodium ions .

Temporal Effects in Laboratory Settings

In laboratory settings, Bupivacaine Hydrochloride has been shown to have a relatively long duration of action compared to other local anesthetics . It is commonly injected into surgical wound sites to reduce pain for up to 20 hours after surgery

Dosage Effects in Animal Models

In animal models, the effects of Bupivacaine Hydrochloride have been studied extensively. For instance, a study on donkeys showed that after a 30-minute exposure to Bupivacaine Hydrochloride 5%, the viability of donkey chondrocytes was not significantly affected

Metabolic Pathways

Bupivacaine Hydrochloride is metabolized in the liver and forms a metabolite, pipecoloxylidine (PPX)

Transport and Distribution

The transport and distribution of Bupivacaine Hydrochloride within cells and tissues are influenced by several factors, including its lipophilic and hydrophilic properties

Subcellular Localization

Given its role as a local anesthetic and its mechanism of action, it is likely to interact with cell membranes, particularly at the site of sodium channels

Métodos De Preparación

Rutas Sintéticas: La bupivacaína se sintetiza mediante reacciones químicas. Las rutas sintéticas específicas implican modificaciones de la piperidina y un grupo amida.

Producción Industrial: Los métodos de producción industrial incluyen procesos de síntesis y purificación eficientes para obtener bupivacaína de alta calidad.

Análisis De Reacciones Químicas

Reacciones: La bupivacaína puede sufrir diversas reacciones, incluidas la oxidación, la reducción y la sustitución.

Reactivos y Condiciones Comunes: Los reactivos y condiciones específicos varían según la modificación deseada. Por ejemplo, la oxidación puede implicar peróxidos, mientras que la reducción podría utilizar hidruros.

Productos Principales: Estas reacciones producen derivados de bupivacaína con propiedades alteradas.

Comparación Con Compuestos Similares

Características Únicas: La larga duración de acción y la potencia de la bupivacaína la distinguen de otros anestésicos locales.

Compuestos Similares: La lidocaína, la ropivacaína y la levobupivacaína son compuestos relacionados que se utilizan para fines similares.

Actividad Biológica

Bupivacaine hydrochloride is a widely utilized local anesthetic known for its efficacy in pain management during surgical and medical procedures. Its biological activity primarily revolves around its mechanism of action, pharmacokinetics, and potential therapeutic applications, alongside associated risks and side effects.

Bupivacaine functions by stabilizing neuronal membranes and inhibiting the initiation and transmission of nerve impulses. This is achieved through the blockade of voltage-gated sodium channels in the neuronal cell membrane, preventing sodium influx and subsequent depolarization, which is essential for action potential propagation . The compound is classified as an amide local anesthetic, structurally related to lidocaine and mepivacaine, differing from ester-type local anesthetics in its chemical composition .

Pharmacokinetics

The pharmacokinetic profile of bupivacaine is characterized by its absorption, distribution, metabolism, and excretion:

- Absorption : Bupivacaine is absorbed into systemic circulation following administration. The rate of absorption can vary based on the route (e.g., epidural, intrathecal) and the presence of vasoconstrictors like epinephrine.

- Distribution : It exhibits high protein binding (approximately 95%) and a large volume of distribution. Bupivacaine is lipophilic, allowing it to accumulate in lipid-rich tissues .

- Metabolism : The drug undergoes hepatic metabolism via cytochrome P450 enzymes and is primarily excreted as metabolites through urine .

- Half-life : The elimination half-life ranges from 2.5 to 6 hours, depending on the dosage and route of administration.

Therapeutic Applications

Bupivacaine is employed in various clinical settings:

- Surgical Anesthesia : It is commonly used for regional anesthesia in procedures such as cesarean sections and orthopedic surgeries.

- Pain Management : Bupivacaine is effective for postoperative pain relief when administered via nerve blocks or epidural injections.

- Chronic Pain Conditions : Recent studies have explored its use in managing chronic pain syndromes due to its long duration of action compared to other local anesthetics .

Case Studies

Several case studies highlight the effectiveness and safety profile of bupivacaine:

- Postoperative Pain Control : A study involving 232 patients demonstrated that bupivacaine administered via nerve block significantly reduced postoperative pain scores compared to control groups receiving placebo .

- Chronic Pain Management : In a cohort study assessing the efficacy of bupivacaine in chronic pain management, patients reported substantial improvements in pain relief and quality of life metrics after receiving bupivacaine injections as part of their treatment regimen.

Safety Profile and Adverse Effects

Despite its effectiveness, bupivacaine poses risks, particularly concerning systemic toxicity:

- Cardiovascular Effects : High plasma concentrations can lead to severe cardiovascular events such as arrhythmias and cardiac arrest. Symptoms may include hypotension and bradycardia .

- Central Nervous System Toxicity : Patients may experience symptoms ranging from tinnitus to seizures at toxic levels. Immediate intervention is critical in such cases .

- Methemoglobinemia : There have been reports of methemoglobinemia associated with bupivacaine use, characterized by cyanosis and altered blood oxygenation levels .

Research Findings

Recent studies have also explored the antioxidant properties of bupivacaine:

- Antioxidant Activity : Research indicates that bupivacaine exhibits free radical scavenging activity, potentially contributing to its neuroprotective effects during ischemic events. In vitro assays demonstrated that bupivacaine can scavenge reactive oxygen species in both aqueous and lipophilic environments .

Table 1: Comparison of Biological Activities

Propiedades

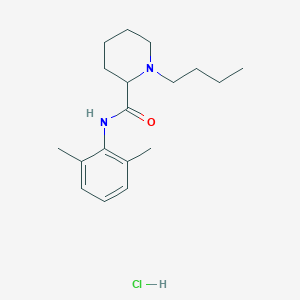

IUPAC Name |

1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEYLFHKZGLBNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0030877 | |

| Record name | Bupivacaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0030877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18010-40-7, 14252-80-3, 15233-43-9 | |

| Record name | Bupivacaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18010-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bupivacaine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018010407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bupivacaine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bloqueina | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bupivacaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0030877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bupivacaine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUPIVACAINE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKA908P8J1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.